molecular formula C11H13BrF3NS B14868068 (4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine

(4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine

Cat. No.: B14868068
M. Wt: 328.19 g/mol
InChI Key: OGGMBHDTCQGXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound that features a benzyl group substituted with a bromine atom and a propyl group substituted with a trifluoromethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine typically involves a multi-step process. One common method starts with the bromination of 4-bromotoluene to produce 4-bromobenzyl bromide . This intermediate is then reacted with 3-trifluoromethylsulfanyl-propylamine under suitable conditions to yield the target compound. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The trifluoromethylsulfanyl group can be reduced to a thiol group under strong reducing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include various substituted benzylamines or benzylthiols.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and other reduced sulfur-containing compounds.

Scientific Research Applications

(4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and trifluoromethylsulfanyl group can form specific interactions with active sites, leading to inhibition or activation of the target. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is unique due to the presence of both a bromine atom and a trifluoromethylsulfanyl group, which impart specific reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H13BrF3NS

Molecular Weight

328.19 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine

InChI

InChI=1S/C11H13BrF3NS/c12-10-4-2-9(3-5-10)8-16-6-1-7-17-11(13,14)15/h2-5,16H,1,6-8H2

InChI Key

OGGMBHDTCQGXBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCCSC(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.